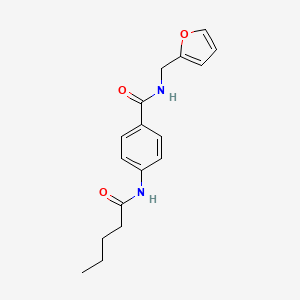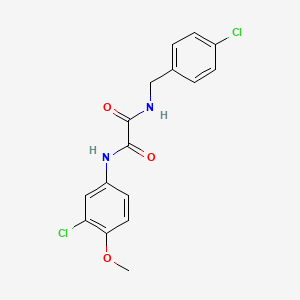![molecular formula C19H21N3OS2 B4777690 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4777690.png)
4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and potential applications in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The exact mechanism of action of 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is not well understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Antifungal activity: 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of various fungal strains by disrupting their cell membrane integrity.
3. Antioxidant activity: This compound has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments are:
1. Potent biological activity: This compound has been shown to exhibit potent biological activity against various targets, making it a potential candidate for drug development.
2. Versatile applications: 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been shown to have versatile applications in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
The limitations of using 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments are:
1. Toxicity: This compound has been shown to exhibit some level of toxicity, which limits its use in certain applications.
2. Lack of comprehensive studies: Despite its potential applications, there is still a lack of comprehensive studies on the biological activity and mechanism of action of this compound.
Orientations Futures
There are several future directions for the study of 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol, including:
1. Development of more potent analogs: Future studies can focus on the development of more potent analogs of this compound with improved biological activity and lower toxicity.
2. Mechanistic studies: More comprehensive studies are needed to understand the exact mechanism of action of this compound and its potential targets.
3. In vivo studies: Future studies can focus on the in vivo evaluation of this compound for its potential use in the treatment of various diseases.
4. Formulation development: Studies can also focus on the development of novel formulations of this compound for improved delivery and efficacy.
Conclusion:
In conclusion, 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a compound with unique properties and potential applications in various fields of study. This compound has shown promising results in biochemistry, pharmacology, and medicinal chemistry, making it a potential candidate for drug development. However, more comprehensive studies are needed to understand its mechanism of action, potential targets, and in vivo efficacy.
Applications De Recherche Scientifique
4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. Some of the potential applications of this compound are:
1. Anticancer activity: 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antifungal activity: This compound has also been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
3. Antioxidant activity: 4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
4-(2-ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-3-23-17-11-7-6-10-16(17)22-18(20-21-19(22)24)13-25-12-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSYIDSAKGSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)CSCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4777610.png)

![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-methyl-3-furamide](/img/structure/B4777626.png)
![N-[(allylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4777638.png)
![N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4777652.png)
![4-chloro-3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-1H-pyrazole](/img/structure/B4777654.png)

![1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4777664.png)
![N-cyclopentyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777676.png)
![N-(4-chlorobenzyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4777684.png)
![N-[3-(N-{[6-chloro-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B4777696.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4777698.png)
![methyl [(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B4777702.png)
![4-[3-(4-methylphenoxy)propyl]morpholine](/img/structure/B4777706.png)